molecular formula C11H20N2O2 B1532698 4-Boc-4,7-diazaspiro[2.5]octane CAS No. 674792-08-6

4-Boc-4,7-diazaspiro[2.5]octane

Cat. No. B1532698
CAS RN: 674792-08-6
M. Wt: 212.29 g/mol
InChI Key: XNLYPHAMXHERHS-UHFFFAOYSA-N
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Description

4-Boc-4,7-diazaspiro[2.5]octane is an organic intermediate used as a synthetic fragment of drug molecules . It has a molecular weight of 212.29 and its IUPAC name is tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate .


Synthesis Analysis

The synthesis of 4-Boc-4,7-diazaspiro[2.5]octane involves the reduction of the carbon-oxygen double bond in compound IV using a reducing agent. This process transforms the amide into an amine compound V, which is the target product .


Molecular Structure Analysis

The linear formula of 4-Boc-4,7-diazaspiro[2.5]octane is C11H20N2O2 . The InChI code is 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

4-Boc-4,7-diazaspiro[2.5]octane is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its rigid bicyclic structure is incorporated into molecules that require constrained geometric configurations, which can be crucial for the binding affinity and specificity of drugs targeting enzymes or receptors .

Development of Kinase Inhibitors

The diazaspiro core of 4-Boc-4,7-diazaspiro[2.5]octane is particularly useful in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in signal transduction and are targets for cancer therapy. The spirocyclic structure can enhance the selectivity and potency of these inhibitors .

Neurological and Psychiatric Disorder Treatments

Derivatives of this compound have been used in the preparation of triazolopyridines, which are compounds of interest for the treatment or prevention of neurological and psychiatric disorders. The spirocyclic scaffold can mimic bioactive natural products that interact with the central nervous system .

Protease Inhibitors

4-Boc-4,7-diazaspiro[2.5]octane is also used in the design of protease inhibitors. Proteases are enzymes that break down proteins and peptides, and their inhibition is a strategy used in antiviral therapies, including HIV treatment, as well as in the management of hypertension .

Modulation of Ion Channels

The compound’s framework is beneficial for creating molecules that can modulate ion channels. Ion channels are integral membrane proteins that allow ions to pass through the membrane and are critical for nerve impulse transmission, muscle contraction, and heart rhythm .

Material Science Applications

In material science, the structural motif of 4-Boc-4,7-diazaspiro[2.5]octane can be utilized to create novel polymers with unique properties. The rigidity and three-dimensional shape of the spirocyclic structure can impart strength and stability to polymeric materials .

Safety and Hazards

The safety information for 4-Boc-4,7-diazaspiro[2.5]octane includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLYPHAMXHERHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680030
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-4,7-diazaspiro[2.5]octane

CAS RN

674792-08-6
Record name tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4,7-diazaspiro[2.5]octane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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